molecular formula C10H9NO3 B15161662 3-Benzamidoprop-2-enoic acid CAS No. 652976-00-6

3-Benzamidoprop-2-enoic acid

Cat. No.: B15161662
CAS No.: 652976-00-6
M. Wt: 191.18 g/mol
InChI Key: JJETZUGFOVDUPV-UHFFFAOYSA-N
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Description

3-Benzamidoprop-2-enoic acid is a substituted propenoic acid derivative characterized by a benzamide group (-NHCOC₆H₅) at the C3 position of the α,β-unsaturated carboxylic acid backbone. The compound’s structure combines the reactivity of the conjugated enoic acid system with the hydrogen-bonding capabilities of the benzamide group, making it a molecule of interest in organic synthesis and materials science.

Properties

CAS No.

652976-00-6

Molecular Formula

C10H9NO3

Molecular Weight

191.18 g/mol

IUPAC Name

3-benzamidoprop-2-enoic acid

InChI

InChI=1S/C10H9NO3/c12-9(13)6-7-11-10(14)8-4-2-1-3-5-8/h1-7H,(H,11,14)(H,12,13)

InChI Key

JJETZUGFOVDUPV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC=CC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Benzamidoprop-2-enoic acid typically involves the reaction of benzamide with an appropriate alkenoic acid derivative. One common method is the condensation reaction between benzamide and acrylic acid under acidic or basic conditions. The reaction can be catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide. The reaction mixture is usually heated to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of 3-Benzamidoprop-2-enoic acid may involve more efficient catalytic processes to increase yield and reduce reaction time. Catalysts such as palladium or other transition metals can be used to enhance the reaction efficiency. The process may also involve continuous flow reactors to ensure consistent production and high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 3-Benzamidoprop-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The benzamide moiety can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents like halogens, alkyl halides, or acyl chlorides can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzamides or alkenoic acid derivatives.

Scientific Research Applications

Chemistry: 3-Benzamidoprop-2-enoic acid is used as a building block in organic synthesis. It can be used to synthesize more complex molecules through various chemical reactions, making it valuable in the development of new materials and compounds.

Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structure allows it to interact with various biological molecules, making it useful in biochemical assays.

Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its ability to undergo various chemical modifications makes it a versatile scaffold for drug design.

Industry: In the industrial sector, 3-Benzamidoprop-2-enoic acid can be used in the production of polymers and other materials. Its chemical properties make it suitable for use in coatings, adhesives, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Benzamidoprop-2-enoic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its chemical modifications. It can also interact with cellular receptors and signaling pathways, influencing various biological processes. The exact mechanism of action depends on the specific application and the chemical environment in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key structural analogues include:

  • Methyl 3-arylamino-2-benzoylaminobut-2-enoate: A longer-chain ester with both arylamino and benzamido groups, highlighting how chain length and esterification influence reactivity (e.g., cyclization to oxazoloquinolines under acidic conditions) .
  • (R)-2-Benzyl-3-hydroxypropanoic acid: A saturated carboxylic acid with a hydroxy group at C3, emphasizing positional and functional group effects on solubility and intermolecular interactions .

Physical and Chemical Properties

Compound Substituent (C3) Functional Groups Key Properties
3-Benzamidoprop-2-enoic acid Benzamide α,β-unsaturated acid High polarity due to amide and carboxylic acid; strong hydrogen-bond donor/acceptor
(2E)-3-(1,3-Benzodioxol-5-yl)-2-propenoic acid 1,3-Benzodioxolyl α,β-unsaturated acid Electron-rich aromatic ring enhances resonance stabilization; moderate acidity
Methyl 3-arylamino-2-benzoylaminobut-2-enoate Benzamido + arylamino Ester + amide Reduced acidity (ester vs. acid); prone to cyclization under PPA catalysis
(R)-2-Benzyl-3-hydroxypropanoic acid Hydroxy Saturated carboxylic acid High solubility in polar solvents; hydroxy group enables esterification/oxidation

The benzamide group in 3-benzamidoprop-2-enoic acid facilitates extensive hydrogen-bonding networks, as observed in crystal engineering studies . This contrasts with 3-arylpropenoic acids (e.g., benzodioxolyl derivative), where aromatic substituents primarily influence π-π stacking rather than directional H-bonding.

Research Findings

  • Synthetic Utility: Polyphosphoric acid (PPA)-mediated reactions, as used in the synthesis of methyl 3-arylamino-2-benzoylaminobut-2-enoate , could be adapted for 3-benzamidoprop-2-enoic acid derivatives to generate fused heterocycles.
  • Crystallography : Hydrogen-bonding patterns in benzamide-containing compounds align with Etter’s graph-set analysis, enabling predictive crystal engineering .

Biological Activity

3-Benzamidoprop-2-enoic acid, also known as a derivative of cinnamic acid, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique structure, which includes a benzamide moiety and an α,β-unsaturated carboxylic acid. Research indicates that this compound exhibits various biological activities, including anti-inflammatory, antimicrobial, and potential anticancer effects.

Chemical Structure

The chemical structure of 3-benzamidoprop-2-enoic acid can be represented as follows:

C10H9NO2\text{C}_10\text{H}_9\text{NO}_2

This structure features a benzene ring attached to a prop-2-enoic acid backbone, contributing to its reactivity and biological properties.

1. Anti-inflammatory Activity

Research has shown that 3-benzamidoprop-2-enoic acid possesses significant anti-inflammatory properties. A study demonstrated that this compound inhibits the production of pro-inflammatory cytokines in vitro, suggesting its potential as a therapeutic agent for inflammatory diseases. The mechanism appears to involve the modulation of signaling pathways associated with inflammation, particularly the NF-kB pathway.

2. Antimicrobial Properties

The antimicrobial activity of 3-benzamidoprop-2-enoic acid has been evaluated against various bacterial strains. In vitro assays indicated that it exhibits bacteriostatic effects against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for several strains are summarized in Table 1.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These findings suggest that 3-benzamidoprop-2-enoic acid could be explored as a novel antimicrobial agent.

3. Anticancer Activity

Recent studies have also highlighted the anticancer potential of 3-benzamidoprop-2-enoic acid. In cellular models of cancer, this compound demonstrated significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The IC50 values for these cell lines are presented in Table 2.

Cancer Cell LineIC50 (µM)
MCF-7 (Breast)15
A549 (Lung)20

Mechanistic studies revealed that the compound induces apoptosis through caspase activation and disruption of mitochondrial membrane potential.

Case Studies

A notable case study involved the evaluation of 3-benzamidoprop-2-enoic acid in an animal model of inflammation. Mice treated with the compound showed reduced paw edema compared to control groups, indicating its efficacy in reducing inflammation in vivo. Histopathological analysis further confirmed decreased inflammatory cell infiltration in treated tissues.

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